

Technical Deep Dive: 4-Chloro-2-methyl-6-phenylpyridine

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Compound of Interest

Compound Name: 4-chloro-2-methyl-6-phenylpyridine

CAS No.: 412923-41-2

Cat. No.: B3265930

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CAS No: 412923-41-2 | Formula: C₁₂H₁₀ClN | MW: 203.67 g/mol [1][2]

Executive Summary

4-chloro-2-methyl-6-phenylpyridine is a halogenated heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.[2] Its value lies in the C-4 chlorine atom, which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the pyridine core.[2]

This guide provides a rigorous analysis of its molecular weight characteristics, synthetic production via phosphoryl chloride mediated chlorination, and critical quality control parameters.[2]

Physicochemical Core & Molecular Weight Analysis

Understanding the molecular weight of **4-chloro-2-methyl-6-phenylpyridine** requires distinguishing between its average molecular weight (used for stoichiometry) and its monoisotopic mass (used for mass spectrometry identification).[2]

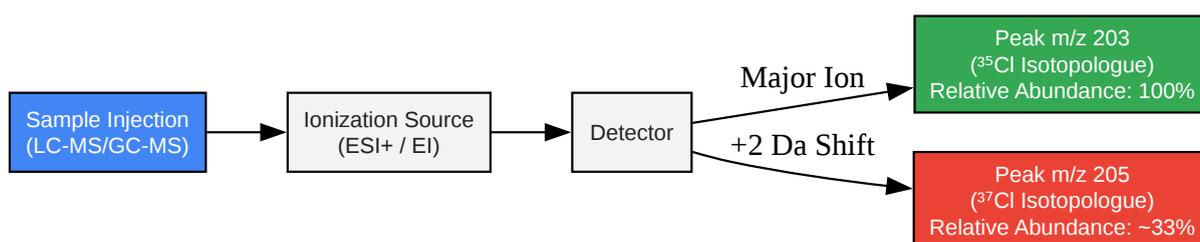
Molecular Weight Data

Parameter	Value	Context
Average Molecular Weight	203.67 g/mol	Used for molarity calculations and batch weighing.[2]
Monoisotopic Mass	203.050 g/mol	Based on ^{12}C , ^1H , ^{14}N , and ^{35}Cl . [2] The primary peak in MS.
Exact Mass (^{37}Cl isotopologue)	205.047 g/mol	The M+2 peak in MS.
LogP (Predicted)	-3.8 - 4.2	Indicates high lipophilicity; requires organic solvents (DCM, EtOAc).[2]

Mass Spectrometry: The Chlorine Signature

For researchers validating the identity of this compound, the chlorine isotope pattern is the definitive fingerprint. Chlorine exists naturally as ^{35}Cl (~75%) and ^{37}Cl (~25%). [3]

- Primary Ion (M+): m/z 203.05
- Isotope Peak (M+2): m/z 205.05
- Intensity Ratio: The M+2 peak should appear at approximately 33% (1:3 ratio) of the intensity of the M+ peak. Deviation from this ratio suggests contamination with non-chlorinated impurities (e.g., des-chloro analogs).[2]



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Figure 1: Mass Spectrometry Logic Flow. The characteristic 3:1 intensity ratio between m/z 203 and 205 confirms the presence of a single chlorine atom.

Synthesis Engineering

The most robust route to **4-chloro-2-methyl-6-phenylpyridine** involves the chlorination of its tautomeric precursor, 2-methyl-6-phenyl-4(1H)-pyridinone (also known as 4-hydroxy-2-methyl-6-phenylpyridine).[2]

Precursor Synthesis (Hantzsch-Type Condensation)

The pyridone core is typically constructed via the condensation of ethyl acetoacetate with an appropriate benzimidate or through a condensation of benzoylacetone with cyanoacetamide, followed by hydrolysis and decarboxylation.[2]

Chlorination Protocol (The POCl_3 Method)

This step converts the C-4 hydroxyl (carbonyl tautomer) to the chloride.[2]

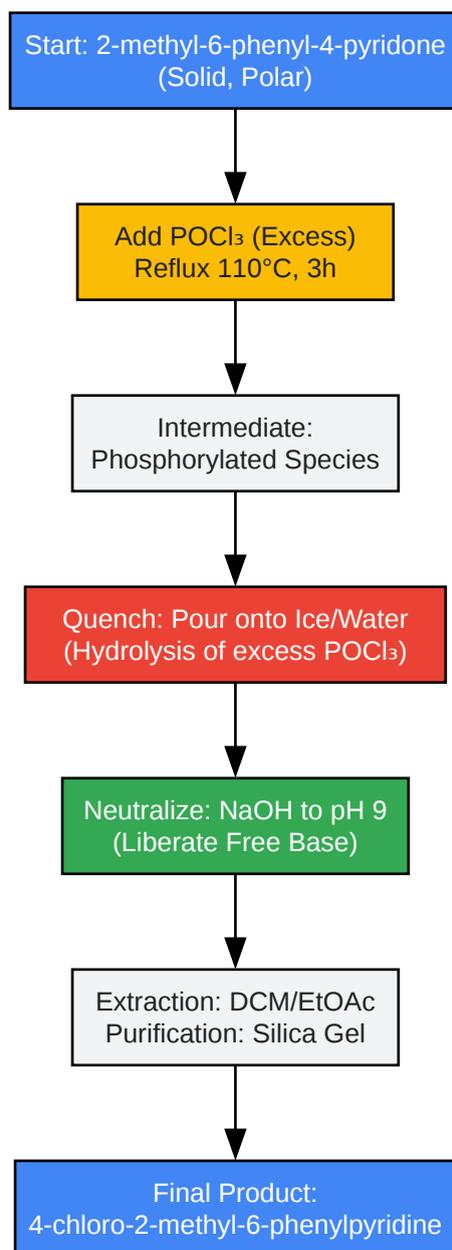
Reagents:

- Substrate: 2-methyl-6-phenyl-4(1H)-pyridinone[2]
- Reagent: Phosphoryl chloride (POCl_3) [Excess, typically 3-5 eq][2]
- Solvent: Neat or in Chlorobenzene (for temperature control)
- Temperature: Reflux (100–120 °C)[2]

Step-by-Step Protocol:

- Setup: Charge a round-bottom flask with 2-methyl-6-phenyl-4(1H)-pyridinone under an inert atmosphere (N_2).
- Addition: Carefully add POCl_3 . Caution: Exothermic reaction.
- Reaction: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (the starting material is highly polar; the product is non-polar).

- Quenching (Critical Safety Step):
 - Cool the reaction mixture to room temperature.
 - Pour the mixture slowly onto crushed ice/water with vigorous stirring. Never add water to the hot POCl₃ mixture.
 - Neutralize the aqueous solution with NaOH or NH₄OH to pH ~8–9 to liberate the free base pyridine.
- Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
- Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).



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Figure 2: Synthetic Workflow.^{[2][4]} The critical safety step involves the controlled hydrolysis of excess POCl₃.

Analytical Validation (NMR)

To confirm the regiochemistry (ensuring the Cl is at C-4 and not on the phenyl ring or methyl group), ¹H NMR is required.

Expected ^1H NMR Data (CDCl_3 , 400 MHz):

- δ 7.90–8.00 (m, 2H): Phenyl ortho-protons.[2]
- δ 7.40–7.55 (m, 3H): Phenyl meta/para-protons.[2]
- δ 7.20–7.30 (s, 1H): Pyridine H-5 (Adjacent to Phenyl).[2]
- δ 7.10–7.15 (s, 1H): Pyridine H-3 (Adjacent to Methyl).[2]
- δ 2.60–2.65 (s, 3H): Methyl group at C-2.[2]

Note: The H-3 and H-5 protons appear as distinct singlets (or fine doublets) due to the asymmetric substitution of the pyridine ring.[2]

Applications in Drug Discovery

The 4-chloro substituent is a strategic "handle" for Suzuki-Miyaura Cross-Coupling.[2] The electron-deficient nature of the pyridine ring facilitates oxidative addition of Palladium(0) into the C–Cl bond, enabling the attachment of aryl or heteroaryl groups.[2]

Protocol for Suzuki Coupling:

- Reactants: **4-chloro-2-methyl-6-phenylpyridine** (1.0 eq) + Aryl Boronic Acid (1.2 eq).[2]
- Catalyst: $\text{Pd}(\text{PPh}_3)_4$ (5 mol%) or $\text{Pd}(\text{dppf})\text{Cl}_2$.
- Base: K_2CO_3 or Cs_2CO_3 (2-3 eq).
- Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.
- Conditions: 80–100 °C under Argon for 12 hours.

This reaction preserves the 2-methyl and 6-phenyl groups while introducing complexity at the 4-position, a common strategy for optimizing binding affinity in kinase inhibitor development.[2]

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